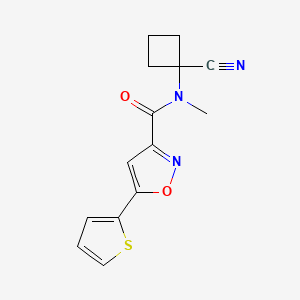

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

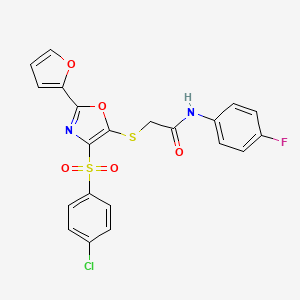

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of compounds known as oxamides and has shown promising results in preclinical studies.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

A significant body of research focuses on the medicinal chemistry of morpholine derivatives, revealing a range of biological activities. These include sympathomimetic, analgesic, drug metabolizing enzyme modulating abilities, antioxidant potential, anti-inflammatory, and anti-dyslipidemic properties. The design of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines showcases the synthesis strategy, where the intermediate hydroxyaminoketone spontaneously cyclizes to form the tetrahydro-1,4-oxazine ring. The biological activities observed are promising, with potential applications in treating conditions related to inflammation, dyslipidemia, and oxidative stress, among others (Rekka & Kourounakis, 2010).

Antimicrobial Activities

Research into Mannich base derivatives of morpholine, such as 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, has demonstrated notable antibacterial and antifungal activities. This suggests that morpholine derivatives can be potent antimicrobial agents, providing a basis for further investigation into their use as treatments for infections caused by bacteria and fungi. The compound 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide, in particular, showed high antibacterial activity against Streptococcus epidermidis, highlighting the potential for targeted antimicrobial therapy (Idhayadhulla et al., 2014).

DNA-Binding and Cytotoxic Activities

The investigation into N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide and its dicopper(II) complex has provided insights into their DNA-binding properties and cytotoxic activities. These studies suggest that such compounds can interact with DNA through intercalation, which correlates with their anticancer activities. This opens avenues for developing novel anticancer agents based on morpholine derivatives, potentially offering new therapies for cancer treatment (Cui et al., 2011).

Antifungal Agents

Exploration of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified them as broad-spectrum antifungal agents effective against Candida and Aspergillus species. The optimization for plasmatic stability, while retaining in vitro antifungal activity, highlights the therapeutic potential of these compounds in treating fungal infections. The findings underscore the importance of structural modifications in enhancing the efficacy and stability of morpholine-based antifungal agents (Bardiot et al., 2015).

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-11-12-3-1-2-4-13(12)18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-10H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRUHROTJOIPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)

![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)

![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)

![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)

![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)

![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)

![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)